2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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Overview
Description
The compound “2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound used for proteomics research . It has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an iodine atom attached to a methylphenyl group, which is further connected to a triazol ring. The triazol ring is linked to a thioacetohydrazide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 508.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains have shown that these compounds exhibit significant antimicrobial properties. These activities are attributed to the presence of the 1,2,4-triazole ring, which is a common feature in many antimicrobial agents (Bayrak et al., 2009), (Abbady, 2014).
Anticancer Potential
Further studies have revealed that certain 1,2,4-triazole derivatives bearing hydrazone moiety exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These findings suggest the potential application of such compounds in cancer research, highlighting their ability to inhibit cancer cell migration and spheroid growth (Šermukšnytė et al., 2022).
Antioxidant Properties
The antioxidant capacity of similar 1,2,4-triazole derivatives has been explored, with certain compounds demonstrating significant antioxidant abilities. This suggests their potential utility in research focused on oxidative stress and related disorders (Šermukšnytė et al., 2022).
Inhibition of Corrosion
On a different note, compounds with the methylthiophenyl moiety, akin to the structure of interest, have shown to effectively inhibit the corrosion of zinc in an acidic medium. This illustrates the compound's potential application in materials science, particularly in corrosion research (Gece & Bilgiç, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6OS/c1-12-9-13(19)7-8-15(12)21-10-16-23-24-18(27-11-17(26)22-20)25(16)14-5-3-2-4-6-14/h2-9,21H,10-11,20H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAMMANPHUXAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide |
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